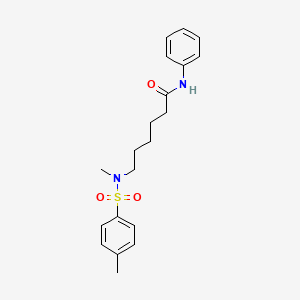

![molecular formula C9H6N4S B6525945 1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole CAS No. 1010296-67-9](/img/structure/B6525945.png)

1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been known to exhibit pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole” is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains an imidazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms .科学的研究の応用

Anticancer Activity

Imidazole derivatives, including thieno[3,2-d]pyrimidines, have shown promise as potential anticancer agents. Researchers have explored their effects on various cancer cell lines, evaluating their cytotoxicity and potential mechanisms of action . Further studies are needed to elucidate specific pathways and optimize their efficacy.

Antitumor Properties

Thieno[3,2-d]pyrimidines have been investigated for their antitumor activity. These compounds may interfere with tumor growth, metastasis, or angiogenesis. Understanding their precise targets and mechanisms is crucial for developing effective therapies .

Antimicrobial Applications

Imidazole-containing compounds often exhibit antimicrobial properties. Researchers have explored the antibacterial, antifungal, and antiviral effects of derivatives like 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine. These investigations contribute to the development of novel antimicrobial agents .

Anti-Inflammatory Potential

Inflammation plays a critical role in various diseases. Some imidazole derivatives, including thieno[3,2-d]pyrimidines, have demonstrated anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them interesting candidates for drug development .

Agrochemical Applications

Imidazole-based compounds find applications beyond medicine. They are utilized in agrochemicals, such as pesticides and herbicides. Investigating the potential of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine in crop protection could yield valuable insights .

Fluorescent Probes and Imaging Agents

Imidazole derivatives can serve as fluorescent probes or imaging agents. Their unique chemical properties make them suitable for visualizing biological processes, detecting specific molecules, or tracking cellular events .

作用機序

Target of Action

It’s worth noting that imidazole-containing compounds have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The specific interaction depends on the nature of the target and the structural features of the compound .

Biochemical Pathways

Imidazole derivatives are known to modulate various biochemical pathways, depending on their targets . These can include pathways related to inflammation, cell proliferation, neurotransmission, and others .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can contribute to their bioavailability .

Result of Action

Imidazole derivatives are known to exert various effects at the molecular and cellular levels, depending on their targets and mode of action . These can include changes in enzyme activity, alterations in signal transduction, modulation of ion channel function, and others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with targets, and its pharmacokinetics . .

特性

IUPAC Name |

4-imidazol-1-ylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4S/c1-4-14-8-7(1)11-5-12-9(8)13-3-2-10-6-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWTXWKXVZLIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN=C2N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)

![N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525892.png)

![N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525896.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)

![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)

![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)

![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)

![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)

![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)

![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)